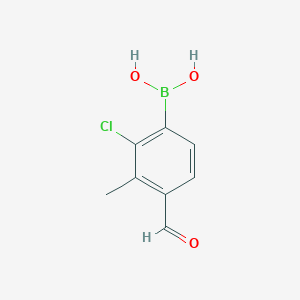

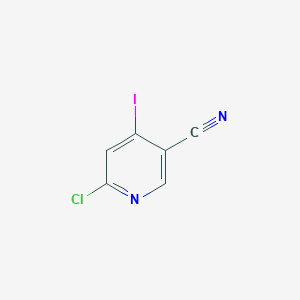

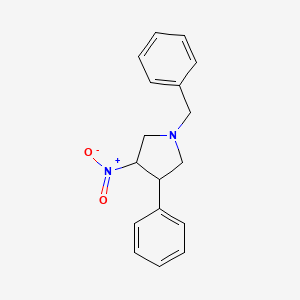

amine CAS No. 1340051-78-6](/img/structure/B1466212.png)

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Overview

Description

“(1,3-dimethyl-1H-pyrazol-4-yl)methylamine” is a pyrazole derivative. Pyrazole derivatives have been extensively studied in recent years due to their potential applications in various fields of research and industry .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, one study showed the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reconsidered the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex. For example, one study showed that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In addition, new pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. For instance, one study showed that 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications

Synthesis and Ligand Development

- Flexible bis(pyrazol-1-yl)alkane ligands, including derivatives related to the query compound, have been synthesized using a superbasic medium, facilitating the production of various ligands for potential coordination chemistry applications (Potapov et al., 2007).

Corrosion Inhibition

- Bipyrazole derivatives have been investigated for their potential as corrosion inhibitors, with theoretical studies supporting their efficiency. This application is critical for the protection of metals in industrial settings (Wang et al., 2006).

Catalysis and Polymerization

- Co(II), Zn(II), and Cd(II) complexes containing bidentate and tridentate ligands based on pyrazolyl motifs have been developed for the polymerization of methyl methacrylate, indicating potential applications in materials science (Shin et al., 2016).

Antimicrobial and Anticancer Activity

- New tridentate bipyrazolic compounds have been synthesized and evaluated for cytotoxic properties against tumor cell lines, showcasing the potential for the development of new anticancer agents (Kodadi et al., 2007).

Functional Materials Development

- Polyvinyl alcohol/acrylic acid hydrogels modified with amine compounds, including pyrazolyl derivatives, have been studied for increased swelling and thermal stability, suggesting applications in biomedical engineering and drug delivery systems (Aly & El-Mohdy, 2015).

Antimicrobial Coatings

- Pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial activity, indicating their utility in developing antimicrobial coatings or treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been reported to exhibit various biological activities .

Action Environment

It’s known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .

Safety and Hazards

Future Directions

The future directions of research on pyrazole derivatives are promising. For instance, one study suggested that novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Biochemical Analysis

Biochemical Properties

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) ions, forming complexes that exhibit catalytic activity in the oxidation of catechol to o-quinone . These interactions are crucial for its function as a catalyst in biochemical reactions.

Cellular Effects

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . This compound’s impact on cellular function makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with copper (II) ions enhances its catalytic activity, which is essential for its role in biochemical reactions . Understanding these molecular interactions is key to elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in biochemical assays

Dosage Effects in Animal Models

The effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that its impact on biological systems is dose-dependent . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with copper (II) ions plays a role in the oxidation of catechol to o-quinone, a key step in certain metabolic pathways . These interactions highlight its importance in biochemical processes.

Transport and Distribution

The transport and distribution of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for elucidating its role in cellular processes and developing targeted therapies .

Subcellular Localization

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. These localization patterns are important for understanding its role in cellular processes and developing therapeutic applications .

Properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)10-5-9-6-12(4)11-8(9)3/h6-7,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWFYCADYRPYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)

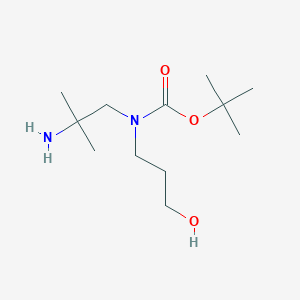

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)